3-Bromobenzylmercaptan

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

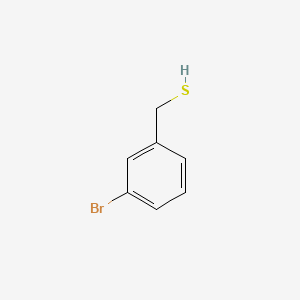

2D Structure

3D Structure

特性

IUPAC Name |

(3-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEHTZZVGCUFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375761 | |

| Record name | 3-Bromobenzylmercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-84-3 | |

| Record name | 3-Bromobenzylmercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Chemical Synthesis

3-Bromobenzylmercaptan, also known as (3-bromophenyl)methanethiol, is a valuable building block in organic synthesis. cymitquimica.comsigmaaldrich.com Its utility stems from the presence of two key functional groups: the nucleophilic thiol (-SH) group and the bromine-substituted aromatic ring. This combination allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. cymitquimica.com

The thiol group is a potent nucleophile, readily participating in reactions such as S-alkylation to form thioethers. wikipedia.org This reactivity is fundamental to its role as a source of the thiol functional group in more elaborate molecular architectures. wikipedia.org Furthermore, the presence of the bromine atom on the benzene (B151609) ring enhances the compound's reactivity and provides a handle for further functionalization through various cross-coupling reactions, a cornerstone of modern organic synthesis. cymitquimica.com

The parent compound, benzyl (B1604629) mercaptan, is widely used in organic synthesis. For instance, it is employed in the synthesis of S-alkyl thiocarbamates, which have applications as ore collectors in mining. lookchem.comguidechem.com It also serves as a key reagent in the preparation of various heterocyclic compounds and has been utilized in the development of enzyme inhibitors. lookchem.comlookchem.com The principles of these reactions can be extended to its substituted derivatives like this compound, which can introduce specific steric and electronic properties into the target molecules.

Interactive Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrS |

| Molecular Weight | 203.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 886497-84-3 |

Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzylmercaptan

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol (-SH) group of 3-bromobenzylmercaptan is the primary site for nucleophilic reactions. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, particularly upon deprotonation to the more reactive thiolate anion (RS⁻). This enhanced nucleophilicity allows it to readily participate in a variety of nucleophilic substitution reactions, most commonly through an S(_N)2 mechanism.

The general reactivity of thiols in nucleophilic substitution is well-established. The thiolate anion is a soft nucleophile, showing a preference for reacting with soft electrophiles such as alkyl halides. In the case of this compound, the thiol group can be easily deprotonated by a suitable base, such as a hydroxide (B78521) or an alkoxide, to generate the corresponding 3-bromobenzylthiolate. This thiolate can then react with a range of electrophiles to form new carbon-sulfur bonds.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Electrophile (R-X) | Product | Reaction Type |

| Methyl iodide (CH₃I) | 3-Bromobenzyl methyl sulfide (B99878) | S-Alkylation |

| Ethyl bromide (CH₃CH₂Br) | 3-Bromobenzyl ethyl sulfide | S-Alkylation |

| Acetyl chloride (CH₃COCl) | S-(3-Bromobenzyl) thioacetate | S-Acylation |

| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 3-Bromobenzyl benzyl sulfide | S-Alkylation |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone, which facilitate the S(_N)2 pathway by solvating the cation of the base while leaving the nucleophilic thiolate anion relatively free to attack the electrophile. The presence of the bromine atom on the aromatic ring has a minimal electronic effect on the nucleophilicity of the distant thiol group.

Electrophilic Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. nih.govmdpi.comlibretexts.orgmdpi.com The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the bromine atom and the methylmercaptan (-CH₂SH) group.

The bromine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its electron-withdrawing inductive effect. Conversely, the -CH₂SH group is generally considered to be an ortho-, para-directing and activating group. The activating nature stems from the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance, despite the mild deactivating inductive effect of the sulfur atom.

The interplay of these two directing groups determines the position of substitution for an incoming electrophile. The activating -CH₂SH group will have a more pronounced effect than the deactivating bromine atom. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the -CH₂SH group, which are positions 2, 4, and 6. Of these, the para position (position 6) is sterically the most accessible. The ortho positions (2 and 4) may also be substituted, with the relative amounts of ortho and para products depending on the specific electrophile and reaction conditions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2,5-Dibromo-1-(mercaptomethyl)benzene |

| Nitration | HNO₃ / H₂SO₄ | 1-Bromo-2-(mercaptomethyl)-5-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4-Bromo-2-(mercaptomethyl)phenyl)ethan-1-one |

Radical Chemistry and Its Interplay with this compound

The benzylic position of this compound, the carbon atom directly attached to the aromatic ring and the sulfur atom, is particularly susceptible to radical reactions. guidechem.comnih.govnih.gov This is due to the resonance stabilization of the resulting benzylic radical. Homolytic cleavage of the C-H bond at the benzylic position leads to a radical intermediate where the unpaired electron can be delocalized over the aromatic ring, significantly increasing its stability.

A common example of a radical reaction at the benzylic position is free-radical halogenation. guidechem.comnih.govnih.gov In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, and a halogen source like N-bromosuccinimide (NBS), this compound can undergo selective bromination at the benzylic carbon.

The reaction proceeds via a chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate free radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound to form the resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

This selectivity for the benzylic position allows for the introduction of a halogen at this site without affecting the aromatic ring or the thiol group, provided the reaction conditions are carefully controlled.

Role as a Reducing Agent in Organic Transformations

Thiols are known to act as reducing agents in various chemical and biological contexts, primarily through their oxidation to disulfides. libretexts.org The thiol-disulfide interchange is a key redox reaction. libretexts.org In this context, this compound can function as a reducing agent by donating a hydrogen atom or an electron.

The primary mechanism by which thiols act as reducing agents is through the formation of a disulfide bond. Two molecules of this compound can be oxidized to form 1,2-bis(3-bromobenzyl) disulfide, with the concomitant reduction of another species.

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

While not commonly employed as a bulk reducing agent in the same vein as reagents like sodium borohydride (B1222165) or lithium aluminum hydride, the reducing potential of the thiol group is significant in specific transformations. For instance, it can participate in the reduction of disulfides in a process known as disulfide exchange. libretexts.org A thiol can react with a disulfide, leading to the formation of a new disulfide and a new thiol.

Furthermore, the antioxidant activity of phenolic compounds containing bromine has been studied, suggesting that the presence of a thiol group in a similar aromatic structure could confer radical-scavenging properties. nih.govnih.govmdpi.com In this role, the thiol would act as a reducing agent by donating a hydrogen atom to a free radical, thereby neutralizing it.

Pummerer Reaction and Related Sulfide Transformations

The Pummerer reaction is a characteristic transformation of sulfoxides bearing at least one α-hydrogen. aidic.itcsun.edu While this compound itself does not undergo the Pummerer reaction, its corresponding sulfide derivatives, upon oxidation to the sulfoxide (B87167) level, are suitable substrates for this rearrangement.

The first step in this sequence would be the oxidation of this compound or its S-alkylated/S-acylated derivatives to the corresponding sulfoxide. This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Once the 3-bromobenzyl sulfoxide is formed, it can undergo the Pummerer reaction in the presence of an activating agent, typically acetic anhydride. The reaction proceeds through the formation of an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (in the case of acetic anhydride, the acetate (B1210297) ion). The final product is an α-acyloxy thioether.

This reaction provides a valuable method for the functionalization of the carbon atom alpha to the sulfur, transforming a sulfoxide into a more versatile synthetic intermediate.

Reactivity with Biological Nucleophiles and Electrophiles

The thiol group is a key functional group in many biological molecules, most notably in the amino acid cysteine. libretexts.orgbohrium.comdatapdf.com The reactivity of the thiol in this compound can be extrapolated to its potential interactions with biological systems. The thiol group, especially in its deprotonated thiolate form, is a strong nucleophile and can react with various biological electrophiles.

Potential biological electrophiles that could react with the thiol of this compound include α,β-unsaturated carbonyls (present in various metabolites and signaling molecules) via Michael addition, and alkylating agents.

Conversely, the presence of a bromine atom on the aromatic ring introduces an electrophilic site. While aromatic halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, the possibility of interaction with potent biological nucleophiles under certain enzymatic conditions cannot be entirely ruled out.

Synthesis and Exploration of 3 Bromobenzylmercaptan Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives

The design and synthesis of functionalized derivatives of 3-bromobenzylmercaptan primarily leverage the reactivity of the thiol (-SH) group, which is a potent nucleophile. A common and effective method for creating a variety of derivatives is through S-alkylation reactions. The synthesis typically begins with the preparation of this compound itself, which can be achieved by the reaction of 3-bromobenzyl bromide with a sulfur nucleophile such as sodium hydrosulfide (B80085). 3-Bromobenzyl bromide is a readily available starting material, synthesized by the bromination of 3-bromotoluene (B146084) using N-bromosuccinimide (NBS) in the presence of a radical initiator. guidechem.com

Once this compound is obtained, its functionalization can be carried out through various synthetic pathways. The nucleophilic character of the sulfur atom allows for the facile formation of thioethers, thioesters, and disulfides. For instance, reaction with various alkyl halides in the presence of a base leads to the corresponding S-alkylated derivatives.

A general scheme for the synthesis of S-alkylated this compound derivatives is presented below:

Scheme 1: General Synthesis of S-Alkylated this compound Derivatives

This reaction pathway is versatile and allows for the introduction of a wide range of functional groups (R) depending on the choice of the alkylating agent (R-X). The conditions for these reactions are typically mild, often proceeding at room temperature in a suitable organic solvent.

| Entry | Alkylating Agent (R-X) | Base | Solvent | Product (3-Bromobenzyl Thioether) |

| 1 | Methyl iodide | Sodium hydroxide (B78521) | Ethanol (B145695) | 3-Bromobenzyl methyl sulfide (B99878) |

| 2 | Ethyl bromide | Potassium carbonate | Acetone | 3-Bromobenzyl ethyl sulfide |

| 3 | Benzyl (B1604629) chloride | Sodium ethoxide | Ethanol | 3,3'-Dibromodibenzyl sulfide |

| 4 | 2-Chloroacetic acid | Triethylamine | Dichloromethane | (3-Bromobenzylthio)acetic acid |

This table represents plausible synthetic transformations based on general principles of S-alkylation of thiols.

Structural Modification Strategies for Enhanced Activity or Utility

Structural modification of this compound derivatives is a key strategy to modulate their physicochemical properties and enhance their potential activity or utility. These modifications can be broadly categorized into three areas: modification of the aromatic ring, alteration of the linker, and functionalization of the sulfur-containing group.

Aromatic Ring Modification: The bromine atom on the phenyl ring serves as a convenient handle for further transformations via cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce new aryl, alkynyl, or amino groups, respectively, at the 3-position. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Linker Modification: The benzylic methylene (B1212753) group can be a target for modification, although this is less common. Strategies could involve the introduction of substituents on the methylene carbon, though this would require more complex multi-step syntheses.

Sulfur Group Functionalization: The thiol group offers numerous possibilities for modification beyond simple S-alkylation. Oxidation of the thiol can lead to the formation of sulfoxides, sulfones, or disulfides, each with distinct electronic and steric properties.

| Modification Strategy | Reaction Type | Reagents | Potential Functional Group |

| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Aromatic Ring | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Sulfur Group | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide (B87167), Sulfone |

| Sulfur Group | Disulfide Formation | Air oxidation, Iodine | Disulfide |

This table outlines potential structural modification strategies based on established organic reactions.

Mechanistic Studies on Derivative Formation Pathways

The formation of this compound derivatives, particularly through S-alkylation, generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophilic sulfur atom of the thiolate (formed in the presence of a base) attacks the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group (e.g., a halide).

The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the strength of the base, the solvent, and the temperature. For benzylic halides like 3-bromobenzyl bromide, the SN2 pathway is highly favored due to the accessibility of the benzylic carbon and the stability of the transition state.

Kinetic studies of S-alkylation reactions of thiols with alkyl halides typically show second-order kinetics, being first order in both the thiolate and the alkyl halide. The mechanism involves a backside attack of the nucleophile on the electrophilic carbon, resulting in an inversion of stereochemistry if the carbon is chiral.

Regioselectivity and Stereoselectivity in Derivative Synthesis

Regioselectivity: In the context of this compound, regioselectivity primarily concerns reactions involving the aromatic ring. wikipedia.org For instance, electrophilic aromatic substitution reactions on the 3-bromobenzyl moiety will be directed by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the benzylmercaptan group is generally a weakly activating ortho-, para-directing group. The interplay of these directing effects will determine the position of incoming electrophiles. For example, nitration or halogenation of this compound would be expected to yield a mixture of isomers, with substitution occurring at the positions ortho and para to the benzylmercaptan group and ortho to the bromine atom. The precise ratio of these products would depend on the specific reaction conditions.

Stereoselectivity: Stereoselectivity becomes a crucial consideration when chiral centers are introduced into the derivatives of this compound. quora.com For example, if the alkylating agent used in an S-alkylation reaction is chiral, or if a substituent introduced on the aromatic ring creates a chiral axis, the formation of stereoisomers is possible. The synthesis of a single enantiomer or diastereomer would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the stereoselective reduction of a ketone functionality within a derivative could be achieved using chiral reducing agents to favor the formation of one alcohol stereoisomer over the other.

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromobenzylmercaptan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of 3-Bromobenzylmercaptan, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the thiol (-SH) proton are observed.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the bromine atom at the meta-position leads to a complex splitting pattern for these four protons.

The methylene protons adjacent to both the aromatic ring and the sulfur atom are expected to resonate as a doublet. This signal typically appears in the range of 3.6-3.8 ppm. The splitting into a doublet is caused by spin-spin coupling with the thiol proton.

The thiol proton signal is often observed as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable, typically appearing between 1.5 and 2.0 ppm. The characteristic coupling constant (J-value) between the methylene and thiol protons is usually around 7-8 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~ 3.7 | Doublet |

Note: Predicted values are based on typical ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. libretexts.org The spectrum for this compound would display signals for the six aromatic carbons and the single methylene carbon.

The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org Aromatic carbons generally resonate in the range of 110-160 ppm. libretexts.org The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around 122 ppm, while the other aromatic carbons will appear at distinct positions depending on their proximity to the bromo and benzylmercaptan substituents. The methylene carbon (-CH₂S-), being an sp³-hybridized carbon attached to sulfur, would typically appear further upfield, in the range of 25-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar C-Br | ~122 |

| Ar C-H | 125 - 135 |

| Ar C-CH₂ | ~140 |

Note: Predicted values are based on typical ranges and analysis of similar brominated benzyl (B1604629) derivatives.

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the methylene (-CH₂) proton signal and the thiol (-SH) proton signal, confirming their adjacent relationship. Cross-peaks would also be visible among the coupled aromatic protons, aiding in the assignment of their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These heteronuclear techniques map direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, an HSQC or HMQC spectrum would show a correlation peak between the methylene proton signal and the methylene carbon signal. It would also show distinct correlations for each aromatic C-H bond, linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.edu This is invaluable for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govmeasurlabs.com This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₇H₇BrS), HRMS analysis would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. A key characteristic would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Theoretical Mass and Isotopic Pattern for this compound

| Ion Formula | Isotope Composition | Theoretical Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| [C₇H₇⁷⁹BrS]⁺ | C: 100%, H: 100%, ⁷⁹Br: 100%, S: 100% | 201.9502 | ~100 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govunito.it The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. nih.gov

The MS/MS fragmentation of the this compound molecular ion would be expected to proceed through several characteristic pathways:

Loss of the thiol group (-•SH): Cleavage of the C-S bond would result in the formation of a stable 3-bromobenzyl cation. This fragment would also exhibit the characteristic 1:1 isotopic pattern for bromine.

Loss of the bromine atom (-•Br): Fragmentation involving the loss of the bromine radical would lead to the formation of a benzylmercaptan cation.

Tropylium (B1234903) ion formation: A common fragmentation pathway for benzyl derivatives is the rearrangement to a highly stable tropylium ion (C₇H₇⁺) through the loss of the -Br and -SH substituents.

The specific masses and relative abundances of these fragment ions in the MS/MS spectrum serve as a molecular fingerprint, confirming the presence and connectivity of the 3-bromophenyl and methylthiol moieties.

Table 4: Expected Major Fragment Ions in MS/MS of this compound

| Fragment Ion | Proposed Structure | Description |

|---|---|---|

| [C₇H₆Br]⁺ | 3-Bromobenzyl cation | Loss of •SH |

| [C₇H₇S]⁺ | Benzylmercaptan cation | Loss of •Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. udel.edu

Key functional group absorptions for this compound include:

S-H Stretching: A weak but sharp absorption band typically appears in the region of 2550-2600 cm⁻¹ for the thiol (S-H) group. The position of this peak can be influenced by hydrogen bonding.

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weak and occurs in the range of 600-800 cm⁻¹.

Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.orglumenlearning.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (-CH₂-) group are found in the 2850-2960 cm⁻¹ region. pressbooks.pubopenstax.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring give rise to characteristic bands in the 1400-1600 cm⁻¹ range. libretexts.orglumenlearning.com

C-Br Stretching: The carbon-bromine bond shows a stretching absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted benzene ring appear in the 675-900 cm⁻¹ region and can provide information about the substitution pattern. libretexts.orglumenlearning.com

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretching | 2550-2600 | Weak |

| Carbon-Sulfur (C-S) | Stretching | 600-800 | Weak to Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (-CH₂-) | Stretching | 2850-2960 | Medium to Strong |

| Aromatic C=C | In-ring Stretching | 1400-1600 | Medium to Strong |

| Carbon-Bromine (C-Br) | Stretching | 500-600 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 675-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules like this compound, the most significant transitions involve n → π* and π → π* excitations. shu.ac.uk

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the brominated benzene ring. The presence of the bromine atom and the benzylmercaptan group can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts are due to the electronic effects of the substituents on the π-electron system of the aromatic ring.

Generally, aromatic compounds exhibit two main absorption bands:

The E-band (π → π transition):* This is a high-intensity band typically observed at shorter wavelengths.

The B-band (π → π transition):* This is a lower-intensity band with fine structure, usually found at longer wavelengths.

The bromine atom, being a halogen, can influence these transitions through both inductive and resonance effects, potentially causing a red shift (a shift to longer wavelengths) in the absorption bands. shu.ac.uk For instance, bromobenzene (B47551) shows absorption maxima at different wavelengths compared to benzene. nist.gov

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | Brominated Benzene Ring | ~200-220 | High |

| π → π* (B-band) | Brominated Benzene Ring | ~250-280 | Low to Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. 3m.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. wisc.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For this compound, GC-MS analysis would involve:

Injection and Vaporization: A solution of the compound is injected into the hot injector of the gas chromatograph.

Separation: The vaporized compound travels through the GC column, and its retention time is determined. wisc.edu

Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer (typically using electron impact ionization). whitman.edu

Fragmentation: The high-energy electrons cause the molecule to ionize and break apart into characteristic fragment ions. libretexts.org The fragmentation pattern is a molecular fingerprint. wisc.edu

Detection: The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (an M and M+2 peak) with approximately equal intensity. nih.gov Common fragmentation patterns for benzyl compounds involve the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium ion or related fragments. libretexts.org

Interactive Data Table: Expected GC-MS Fragmentation for this compound

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [C₇H₆BrS]⁺ | 201 / 203 | Molecular Ion |

| [C₇H₆Br]⁺ | 169 / 171 | Loss of SH |

| [C₇H₇]⁺ | 91 | Tropylium Ion (Loss of Br and S) |

| [CH₂SH]⁺ | 47 | Mercaptomethyl fragment |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase that is forced through a column packed with a stationary phase. libretexts.org It is particularly useful for compounds that are not sufficiently volatile for GC. whitman.edu

For the analysis of thiols like this compound, HPLC with fluorescence detection (HPLC-FLD) offers high sensitivity and selectivity. mdpi.com Since thiols themselves are not naturally fluorescent, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the thiol group. acs.org

Common derivatizing agents for thiols include:

Monobromobimane (MBB): Reacts with thiols to form highly fluorescent adducts. mdpi.com

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): A thiol-specific fluorescence derivatization reagent. mdpi.comnih.gov

The derivatized this compound can then be separated by reversed-phase HPLC and detected by a fluorescence detector at specific excitation and emission wavelengths. squ.edu.om This method allows for the quantification of very low concentrations of the thiol. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This technique is highly effective for the analysis of a wide range of organic compounds, including organobromine compounds. tandfonline.comresearchgate.net

In an LC-MS analysis of this compound:

Separation: The compound is first separated from other components in the mixture using an appropriate HPLC column and mobile phase. umb.edu

Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). pageplace.de For organobromine compounds, negative-ion ESI can be particularly sensitive. tandfonline.comresearchgate.net

Mass Analysis: The mass spectrometer then analyzes the m/z of the ions. Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. mdpi.com

LC-MS is a powerful tool for both qualitative identification and quantitative analysis of this compound and its derivatives in complex matrices. nih.gov The characteristic isotopic pattern of bromine is a significant aid in identifying bromine-containing compounds in the mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical technique for the characterization and quantification of this compound and its derivatives. This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, enabling detailed structural elucidation and trace-level detection in complex matrices.

The chromatographic separation of this compound, a relatively nonpolar compound, is typically achieved using reverse-phase liquid chromatography. A C18 stationary phase is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to facilitate protonation and enhance ionization efficiency. The gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, allows for the effective separation of the analyte from other components in the sample.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The ESI source generates protonated molecules, [M+H]⁺, of this compound and its derivatives.

Fragmentation Analysis of this compound:

In the tandem mass spectrometer, the protonated molecule of this compound is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information. A key fragmentation pathway for benzyl compounds is the formation of the stable tropylium ion. For this compound, this would result in a characteristic fragment at m/z 169/171. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the precursor ion and its fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Below is a table summarizing the expected key ions in the LC-MS/MS analysis of this compound.

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |

| [M+H]⁺ | 203 | 205 | Protonated molecule (precursor ion) |

| [M+H - H₂S]⁺ | 169 | 171 | Loss of hydrogen sulfide (B99878), formation of the bromotropylium ion |

| [C₇H₇]⁺ | 91 | 91 | Tropylium ion (loss of Br and SH) |

Characterization of this compound Derivatives:

LC-MS/MS is also instrumental in characterizing derivatives of this compound, such as those formed through Michael addition reactions. The thia-Michael addition is a common reaction for thiols, where they add across an α,β-unsaturated carbonyl compound. For instance, the reaction of this compound with an N-acetylcysteine mimic (N-acetyl-dehydroalanine) would yield a thioether derivative.

The LC-MS/MS analysis of such a derivative would involve monitoring the specific precursor ion of the adduct and its characteristic fragment ions. The fragmentation pattern would likely include cleavages at the C-S bonds, providing evidence of the original thiol and the Michael acceptor.

The following table outlines the predicted LC-MS/MS data for a Michael adduct of this compound with N-acetyl-dehydroalanine.

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |

| [M+H]⁺ | 362 | 364 | Protonated molecule of the adduct (precursor ion) |

| [M+H - C₅H₈NO₃]⁺ | 169 | 171 | Cleavage of the C-S bond, formation of the bromotropylium ion |

| [M+H - C₇H₆BrS]⁺ | 162 | 162 | Cleavage of the C-S bond, protonated N-acetylcysteine moiety |

| [C₇H₇]⁺ | 91 | 91 | Tropylium ion |

The detailed fragmentation data obtained from LC-MS/MS analysis provides a high degree of confidence in the identification and structural confirmation of this compound and its derivatives. Furthermore, by operating the mass spectrometer in selected reaction monitoring (SRM) mode, it is possible to achieve highly sensitive and specific quantification of these compounds in various sample types.

Computational Chemistry and Theoretical Studies on 3 Bromobenzylmercaptan Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

There are no specific published Density Functional Theory (DFT) studies that focus on the electronic structure and reaction mechanisms of 3-Bromobenzylmercaptan. While DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, such as orbital energies, electron density distribution, and electrostatic potential, this analysis has not been specifically applied to this compound in available research. nih.govmdpi.comnih.govarxiv.org Such a study would theoretically involve the use of various functionals and basis sets to calculate optimized geometry, vibrational frequencies, and electronic properties, which are crucial for predicting the molecule's reactivity. nih.gov However, without dedicated research, any discussion on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and potential reaction pathways remains speculative.

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulations to analyze the conformational landscape of this compound have not been reported in the scientific literature. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and flexibility. mdpi.comnih.govresearchgate.netfraserlab.com A theoretical MD study on this compound would involve placing the molecule in a simulated environment (like a solvent box) and observing its dynamic behavior. This could reveal preferred dihedral angles, the stability of different conformers, and intramolecular interactions. However, in the absence of such published simulations, a detailed conformational analysis based on empirical data is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

A Quantitative Structure-Activity Relationship (QSAR) model specifically developed for or including this compound is not found in the existing literature. QSAR studies are statistical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.govmdpi.comcreative-biostructure.com To build a QSAR model, a dataset of structurally related compounds with known activities is required to derive a mathematical relationship that can then be used to predict the activity of new or untested compounds. mdpi.com While QSAR studies have been conducted on various classes of organic compounds, a specific model focusing on substituted benzylmercaptans that includes the 3-bromo derivative has not been published. Therefore, any prediction of its biological activity based on this method would be unfounded.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

There are no published molecular docking studies featuring this compound to predict its binding affinity and interaction with specific biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govmdpi.com Such studies are instrumental in drug discovery for predicting how a ligand like this compound might interact with a protein's active site. The process involves predicting the binding mode and estimating the binding affinity, often expressed as a scoring function. Without specific docking studies, it is not possible to discuss its potential interactions, binding energy, or key interacting residues with any known protein target.

Research Applications and Interdisciplinary Studies of 3 Bromobenzylmercaptan

Applications in Advanced Organic Synthesis

3-Bromobenzylmercaptan, with its distinct combination of a reactive thiol group and a bromo-functionalized aromatic ring, serves as a valuable intermediate in the field of advanced organic synthesis. Its structural features allow for a variety of chemical transformations, making it a versatile component in the construction of more complex molecular architectures.

In the realm of organic synthesis, the strategic assembly of complex molecules often relies on the use of multifunctional building blocks. This compound fits this role adeptly due to the differential reactivity of its functional groups. The thiol (-SH) group is a potent nucleophile, readily participating in reactions such as thiol-ene additions, Michael additions, and nucleophilic substitutions to form thioethers. This reactivity is fundamental to its role in constructing carbon-sulfur bonds, which are integral to numerous biologically active molecules and materials.

The presence of the bromine atom on the benzyl (B1604629) ring introduces another site for chemical modification. This halogen can be utilized in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic chemistry. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, where the thiol group can be reacted first, followed by a subsequent cross-coupling reaction at the bromo-position, or vice versa. This orthogonality in reactivity is a key feature that defines a versatile building block, enabling the synthesis of a diverse array of complex target molecules.

The strategic placement of the bromine atom at the meta-position of the benzyl ring also influences the electronic properties and conformational flexibility of the resulting molecules, which can be a critical design element in the synthesis of compounds with specific three-dimensional structures. The ability to form strong, stiff three-dimensional solids is often dependent on building blocks with multiple linking groups.

Table 1: Key Reactions Utilizing this compound as a Building Block

| Reaction Type | Functional Group Involved | Bond Formed | Significance in Complex Molecule Synthesis |

| Thiol-Ene Reaction | Thiol (-SH) | Carbon-Sulfur | Efficient and atom-economical method for C-S bond formation under mild conditions. |

| Nucleophilic Substitution | Thiol (-SH) | Carbon-Sulfur | Formation of thioethers, which are common motifs in pharmaceuticals and natural products. |

| Suzuki Coupling | Bromo (-Br) | Carbon-Carbon | Versatile method for creating biaryl structures, prevalent in many complex organic molecules. |

| Heck Coupling | Bromo (-Br) | Carbon-Carbon | Forms substituted alkenes, adding structural diversity. |

| Sonogashira Coupling | Bromo (-Br) | Carbon-Carbon | Creates aryl-alkyne linkages, important for rigid molecular scaffolds. |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various sulfur-containing heterocycles. The nucleophilic nature of the thiol group allows it to react with a range of electrophiles to initiate ring formation.

For instance, condensation reactions between this compound and dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings. The thiol group can act as the initial nucleophile, followed by intramolecular reactions to complete the cyclization. The bromo-substituent on the aromatic ring can then be used for further functionalization of the resulting heterocyclic system, allowing for the creation of a library of related compounds for structure-activity relationship studies.

One common strategy involves the reaction of the thiol with a molecule containing two leaving groups, leading to the formation of a heterocyclic ring incorporating the sulfur atom. The resulting bromo-functionalized heterocycle can then be subjected to various transition-metal-catalyzed cross-coupling reactions to introduce additional complexity and diversity. This approach highlights the utility of this compound as a synthon for a range of heterocyclic systems.

Contributions to Medicinal Chemistry and Drug Discovery Research

The unique structural attributes of this compound make it a compound of interest in the field of medicinal chemistry and drug discovery. Its ability to participate in a variety of chemical reactions allows for its incorporation into molecules designed to interact with biological targets.

The bromo-substituted phenyl ring is another key feature. The bromine atom can act as a bioisostere for other groups, and its presence can enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor interactions. Moreover, the bromine atom provides a handle for the late-stage functionalization of a drug candidate, allowing for the rapid synthesis of analogs with modified properties. The development of bioactive natural products often involves the use of versatile intermediates to create analogs for structure-activity relationship studies.

Enzyme inhibitors are a major class of therapeutic agents, and their design often relies on the use of specific chemical scaffolds that can bind to the active site of an enzyme. Cell division cycle 7 (CDC7) kinase is a protein involved in the initiation of DNA replication and is a target for the development of anticancer drugs. Several small molecule inhibitors of CDC7 have been developed, and their chemical structures often feature moieties that can be derived from precursors like this compound.

The general structure of some kinase inhibitors includes a heterocyclic core to which various substituents are attached. The benzylthio- group derived from this compound can be incorporated as a substituent that occupies a hydrophobic pocket within the enzyme's active site. The bromine atom on the phenyl ring can be used to modulate the electronic properties of the inhibitor or to introduce further substituents that can form additional interactions with the enzyme, thereby increasing potency and selectivity. The development of potent and selective enzyme inhibitors is a key focus of drug discovery.

Table 2: Potential Role of this compound in the Synthesis of CDC7 Kinase Inhibitors

| Structural Feature of Inhibitor | Potential Contribution from this compound | Therapeutic Rationale |

| Substituted Aromatic Ring | The 3-bromophenyl group can occupy hydrophobic pockets and participate in halogen bonding. | Enhancing binding affinity and selectivity for the target kinase. |

| Thioether Linkage | The mercaptan group can be used to form a stable thioether linkage to a core scaffold. | Providing a flexible yet stable connection between different parts of the inhibitor molecule. |

| Site for Further Modification | The bromine atom serves as a reactive site for introducing other functional groups. | Facilitating the optimization of the inhibitor's pharmacological properties. |

The study of protein function and localization often requires the use of chemical probes that can be covalently attached to the protein of interest. Primary amines, present in the side chain of lysine residues and at the N-terminus of proteins, are common targets for such labeling agents. While specific applications of this compound as a labeling agent are not extensively documented, its chemical properties suggest its potential in this area.

The benzyl bromide moiety is a known alkylating agent that can react with nucleophilic groups such as primary amines under appropriate conditions. The thiol group, on the other hand, could be used for a secondary reaction, for example, to attach a reporter group such as a fluorophore or a biotin tag after the initial labeling event. Alternatively, the thiol could be protected during the initial reaction with the amine and then deprotected for subsequent modification. This dual functionality could allow for a two-step labeling strategy. The development of novel labeling reagents for primary amines in peptides and proteins is an active area of research.

Utilization in Drug Metabolism Studies and Reactive Intermediate Trapping

The chemical structure of this compound suggests a potential, albeit undocumented, role as a tool compound in drug metabolism studies, particularly in the trapping of reactive electrophilic metabolites. Many drug candidates are metabolically activated by enzymes, such as cytochrome P450s, to form electrophilic intermediates that can covalently bind to cellular macromolecules, leading to toxicity.

The thiol group of this compound could theoretically act as a nucleophile, reacting with and "trapping" such electrophilic metabolites. This would form a stable conjugate that could be identified by mass spectrometry, aiding in the structural elucidation of the reactive intermediate. This approach is analogous to the well-established use of glutathione (GSH) in trapping studies.

Table 1: Potential Reactive Metabolites Theoretically Trappable by this compound

| Class of Reactive Metabolite | Example of Parent Drug Structure | Potential Reaction with this compound |

| Epoxides | Aromatic or olefinic compounds | Nucleophilic attack by the thiol on the epoxide ring |

| Quinone-imines | Acetaminophen and related compounds | Michael-type addition of the thiol |

| Acylating agents | Compounds with activated carbonyl groups | Nucleophilic acyl substitution |

| Iminium ions | Cyclic amines | Nucleophilic addition to the iminium carbon |

This table is a theoretical representation and is not based on published experimental data for this compound.

Development of Biochemical and Biological Probes

The functional groups of this compound could also serve as a basis for the synthesis of novel biochemical and biological probes. The thiol group is amenable to various chemical modifications, allowing for the attachment of reporter molecules such as fluorophores or biotin. The reactivity of the benzylic bromide could also be exploited for covalent labeling of specific biological targets.

For instance, the thiol could be used to link the 3-bromobenzyl moiety to a fluorescent dye. The resulting probe could then potentially be used to investigate the active sites of enzymes that recognize or are inhibited by substituted benzyl compounds. However, no such probes derived from this compound have been described in the literature.

Methodological Applications in Environmental and Toxicological Research

Theoretically, this compound could be used as an analytical standard in the development of methods for detecting brominated organic compounds in environmental samples. Its thiol group could also be derivatized to enhance its detectability in techniques like gas chromatography or high-performance liquid chromatography.

Table 2: Potential Analytical Derivatization Reactions for this compound

| Derivatizing Agent | Resulting Functional Group | Potential Analytical Advantage |

| Alkylating agent (e.g., pentafluorobenzyl bromide) | Thioether | Enhanced sensitivity in electron capture detection (GC-ECD) |

| Fluorescent labeling reagent (e.g., monobromobimane) | Fluorescent thioether | Enables sensitive detection by fluorescence spectroscopy (HPLC-FLD) |

| Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silyl thioether | Increased volatility for gas chromatography analysis (GC-MS) |

This table outlines potential derivatization strategies and is not based on established methods for this compound.

Q & A

Basic: What are the critical steps for synthesizing 3-Bromobenzylmercaptan with high purity, and how can side reactions be minimized?

Answer:

Synthesis typically involves bromination of benzylmercaptan derivatives or nucleophilic substitution of 3-bromo-benzyl halides (e.g., 3-bromobenzyl chloride ). Key steps include:

- Precursor selection : Use high-purity 3-bromobenzyl chloride (mp 36–40°C ) to minimize impurities.

- Reaction conditions : Optimize temperature (e.g., 0–5°C for thiol group introduction) and solvent polarity to reduce hydrolysis or oxidation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the product.

- Characterization : Confirm purity via GC-MS (>95% purity threshold ) and NMR (δ ~1.3 ppm for -SH proton). Systematic reviews of analogous syntheses (e.g., 3-bromobenzoic acid derivatives ) highlight solvent choice as critical for yield optimization .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- NMR :

- IR : The S-H stretch (~2550 cm⁻¹) and C-Br vibration (~600 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peak at m/z 201 (C₇H₇BrS⁺) with fragmentation patterns matching brominated aromatics. Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

Answer:

Discrepancies (e.g., varying yields in SN₂ reactions) may arise from:

- Steric hindrance : The bromine’s meta-position affects accessibility. Compare reactivity with ortho/para analogs (e.g., 4-bromobenzylmercaptan ).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Systematic reviews recommend controlled experiments with incremental solvent polarity adjustments .

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, noting ligand steric effects . Replicate conflicting studies under standardized conditions and apply statistical analysis (ANOVA) to identify outliers .

Advanced: What experimental design principles should guide studies on this compound’s stability under varying storage conditions?

Answer:

- Factor screening : Test temperature (4°C vs. RT), light exposure, and inert atmosphere (N₂ vs. air) over 30-day periods.

- Analytical endpoints : Monitor purity via HPLC and quantify degradation products (e.g., disulfides via LC-MS).

- Control groups : Include stabilizers (e.g., BHT) and compare with structurally similar thiols (e.g., benzylmercaptan ).

- Statistical modeling : Use response surface methodology (RSM) to predict optimal storage parameters . Reference scoping studies on thiol stability for baseline protocols .

Advanced: How can computational methods complement experimental studies of this compound’s electronic properties?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to assess nucleophilicity. Compare with experimental Hammett σ values .

- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications.

- Contradiction analysis : If computational results conflict with experimental data (e.g., unexpected regioselectivity), re-evaluate solvent effects in simulations or validate with X-ray crystallography .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste disposal : Segregate halogenated waste and neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal .

- Emergency procedures : Maintain spill kits with activated charcoal and document first-aid measures (e.g., rinsing exposed skin with 10% NaHCO₃ ).

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s applications in materials science?

Answer:

- Collaborative frameworks : Combine organic synthesis (thiol-ene click chemistry ) with polymer chemistry to design functionalized monomers.

- Characterization synergy : Use TEM/SEM for morphological analysis of polymers and correlate with NMR-derived conversion rates.

- Literature integration : Conduct systematic reviews of cross-disciplinary studies (e.g., thiol-based self-assembled monolayers) to identify knowledge gaps .

Advanced: What strategies mitigate biases in literature reviews on this compound’s synthetic applications?

Answer:

- Search strategy : Use PRISMA guidelines to screen databases (SciFinder, Reaxys) with keywords: “this compound,” “thiol synthesis,” “brominated aromatics” .

- Bias assessment : Evaluate publication bias via funnel plots and include gray literature (theses, preprints).

- Data synthesis : Categorize studies by reaction type (e.g., nucleophilic vs. radical) and apply meta-analysis to reconcile yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。